molecular formula C8H14N2O B11772651 6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one CAS No. 21550-80-1

6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one

Cat. No.: B11772651
CAS No.: 21550-80-1
M. Wt: 154.21 g/mol
InChI Key: CGZPESVFSPSYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one is a bicyclic heterocyclic compound characterized by a pyrrolopyrazinone core with a methyl group at the 6-position and full saturation of the piperazine ring. Its molecular formula is C₈H₁₄N₂O (derived from analogous structures in ), and it exhibits a fused pyrrole-piperazinone system. The compound’s stereochemistry and substitution pattern influence its intramolecular hydrogen bonding (HB) capabilities, as observed in related pyrrolopyrazinones . This structural framework is associated with diverse bioactivities, including kinase and PARP inhibition, making it a scaffold of interest in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21550-80-1

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

6-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C8H14N2O/c1-6-2-3-7-8(11)9-4-5-10(6)7/h6-7H,2-5H2,1H3,(H,9,11)

InChI Key

CGZPESVFSPSYAE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2N1CCNC2=O

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Preparation Methods

MethodKey ReagentsYieldTemperatureStereocontrol
CyclocondensationAcetic acid, formaldehyde58–72%80–100°CModerate
Reductive aminationNaBH3CN, methylglyoxal65–78%0–25°CHigh
IodolactonizationI2, Pd/C44–51%25–50°CLow
Ugi reactionTiCl4, NaOH55–95%22–40°CModerate
Solid-phaseWang resin, TFA70–85%25°CHigh

Table 2: Reagent Roles in Key Reactions

ReagentFunctionExample Protocol
NaBH3CNSelective imine reduction0.5 eq. in CH3CN/AcOH (10:1)
TiCl4Lewis acid catalyst for Ugi reactions5 mol% in MeOH
Pd/C (10% wt)Hydrogenolysis catalystH2 (1 atm), EtOH, 25°C
Acetic acidCyclization catalyst2 eq. in refluxing MeOH

Optimization Strategies

Solvent effects : DMF increases cyclization rates but may cause decomposition above 100°C. Ethanol balances reactivity and stability for Ugi reactions.
Catalyst loading : TiCl4 > 5 mol% accelerates side reactions in multicomponent syntheses.
Temperature control : Reductive amination below 25°C prevents over-reduction of intermediates.

ParameterOptimal RangeImpact on Yield/Purity
Reaction temperature0–40°CMinimizes epimerization
Catalyst (TiCl4)3–5 mol%Balances rate/side reactions
Solvent polarityε = 20–40 (e.g., EtOH)Enhances cyclization

Chemical Reactions Analysis

Types of Reactions

6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 6-methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one with key analogues:

Compound Substituents Molecular Formula Key Features Biological Target/Activity Reference
This compound Methyl at 6-position, fully saturated C₈H₁₄N₂O Intramolecular C-H···O HB; enhanced conformational stability Under investigation (kinase/PARP)
8-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one Methyl at 8-position, unsaturated C₈H₁₀N₂O BET bromodomain inhibition (IC₅₀ = 3 nM); high selectivity over non-BET targets Anticancer (BET inhibitors)
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Partially saturated ring C₇H₁₀N₂O PIM kinase inhibition (IC₅₀ < 10 nM); favorable pharmacokinetics Anticancer (PIM1/PIM2 inhibitors)
PARP-1 inhibitor derivatives Varied substitutions (e.g., aryl) C₁₃–C₁₈H₁₅–₂₁N₃O PARP-1 enzyme inhibition (IC₅₀ = 1–10 nM); BRCA-deficient cell proliferation Anticancer (PARP inhibitors)
(4R-cis)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one Methyl at 4-position, cis-stereo C₈H₁₄N₂O Stereospecific activity; chiral center impacts binding affinity Neurological applications (e.g., nootropics)

Key Differences and Structure-Activity Relationships (SAR)

  • Substitution Position :

    • 6-Methyl vs. 8-Methyl : The 8-methyl derivative () shows potent BET inhibition due to steric and electronic compatibility with the bromodomain hydrophobic pocket. In contrast, the 6-methyl analogue’s saturated ring may favor interactions with flat binding sites (e.g., kinases) .
    • 4-Methyl vs. 6-Methyl : Stereochemistry at the 4-position () influences metabolic stability and target engagement, whereas the 6-methyl group may enhance HB-driven rigidity .
  • Ring Saturation :

    • Fully saturated derivatives (e.g., hexahydro) exhibit improved metabolic stability over unsaturated or dihydro analogues, as seen in PARP inhibitors ().
  • HB and Conformational Effects: Intramolecular C-H···O bonds in pyrrolopyrazinones stabilize boat-like conformations, critical for PARP-1 binding . Methyl substitution modulates HB strength, affecting potency .

Biological Activity

6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. With a molecular formula of C8H12N2OC_8H_{12}N_2O and a molar mass of approximately 154.21 g/mol, this compound features a unique bicyclic structure that combines a pyrazine ring with a pyrrolidine moiety. This structural arrangement contributes to its diverse biological activities and applications in various fields, including pharmacology and organic synthesis.

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic pathways include:

  • Intramolecular cyclization of amino keto esters or amino esters under acidic or basic conditions.
  • Use of solvents such as ethanol or dimethylformamide.
  • Catalysts like p-toluenesulfonic acid or sodium ethoxide to enhance reaction efficiency.

These methods are crucial for producing the compound in sufficient quantities for research and application purposes.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition : The compound has been explored as an inhibitor of glycosidases and other enzymes, which could have implications in metabolic disorders.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of derivatives of hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited stronger cytotoxicity than traditional chemotherapeutics like cisplatin, with mechanisms involving apoptosis induction through caspase activation .
  • Antimicrobial Effects : Another study assessed the inhibitory properties of this compound derivatives against Mycobacterium tuberculosis. The findings revealed that specific modifications to the compound's structure enhanced its efficacy against this pathogen .

The mechanism of action for this compound is under investigation but may involve:

  • Binding to specific enzymes or receptors, modulating their activity.
  • Inducing apoptosis in cancer cells through activation of caspase pathways.
  • Inhibition of glycosidases affecting metabolic pathways.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-oneC7H12N2OLacks methyl group at position 6
4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-oneC8H14N2ODifferent stereochemistry affecting activity
Pyrrolo[1,2-a]pyrazin-1(2H)-oneC7H10N2OAbsence of hexahydro group

The unique methyl substitution at the sixth position in this compound is believed to influence its biological activity significantly compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization or hydrogenation strategies. For example, hydrogenation of pyrrolo-pyrazine derivatives using Ni-Raney catalysts in THF/CH₃OH yields saturated bicyclic structures . Cyclization of N-propargylated intermediates with ammonia or amines is another route, often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (~80°C) to achieve yields >70% . Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How can NMR spectroscopy distinguish stereoisomers in hexahydropyrrolo-pyrazinone derivatives?

  • Methodological Answer : ¹H- and ¹³C-NMR are critical for identifying stereochemical outcomes. For instance, diastereotopic protons in the hexahydropyrrolo ring exhibit splitting patterns (e.g., doublet of doublets) due to restricted rotation. In one study, the axial vs. equatorial orientation of the 6-methyl group caused distinct chemical shifts (δ 1.2–1.5 ppm for axial vs. δ 1.8–2.1 ppm for equatorial) . 2D-NMR (COSY, NOESY) further resolves spatial proximity of substituents .

Q. What role does the 6-methyl group play in the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The methyl group at position 6 enhances steric protection of the lactam bond, reducing hydrolysis rates. In alkaline conditions (pH >10), the lactam ring remains intact at room temperature for >24 hours, whereas demethylated analogs degrade within 4 hours . Acidic conditions (e.g., HCl/EtOH) may protonate the pyrrolidine nitrogen, but the methyl group minimizes ring-opening side reactions .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of 6-methylhexahydropyrrolo-pyrazinones in drug-target interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal low-energy conformers. The bicyclic system adopts a chair-like pyrrolidine ring fused to a boat-shaped pyrazinone, with the 6-methyl group stabilizing the chair conformation via van der Waals interactions. Molecular dynamics simulations (AMBER force field) further show that this rigidity enhances binding affinity to kinase ATP pockets .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolo-pyrazinone derivatives?

  • Methodological Answer : Discrepancies often arise from impurities in stereoisomeric mixtures. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) can isolate enantiomers. For example, (S)-6-methyl derivatives showed 10-fold higher kinase inhibition (IC₅₀ = 0.2 μM) compared to (R)-isomers in NSCLC cell lines . Validated purity (>99% ee) via polarimetry or X-ray crystallography is essential for reproducible assays .

Q. How do π-π stacking and hydrogen bonding influence the crystal packing of 6-methylhexahydropyrrolo-pyrazinones?

  • Methodological Answer : X-ray diffraction studies reveal that the pyrazinone carbonyl forms intermolecular H-bonds with adjacent NH groups (distance: 2.8–3.0 Å). The 6-methyl group induces torsional strain, forcing the pyrrolidine ring into a distorted chair conformation. This distortion enhances π-π interactions between aromatic substituents (e.g., phenyl groups) and adjacent heterocycles, stabilizing the lattice .

Q. What catalytic systems enable enantioselective synthesis of 6-methylhexahydropyrrolo-pyrazinones?

  • Methodological Answer : Asymmetric hydrogenation using Ru-(BINAP) catalysts achieves >90% ee for bicyclic lactams. For cyclization reactions, chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) induce stereocontrol. A recent study reported a Pd-catalyzed aminoalkynylation method yielding 6-methyl derivatives with 94% ee using (R)-SEGPHOS ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.